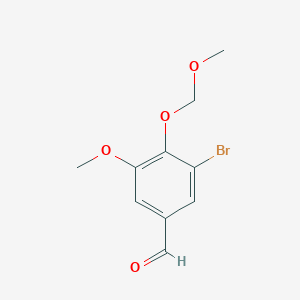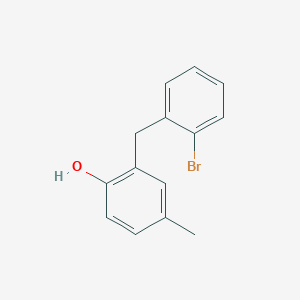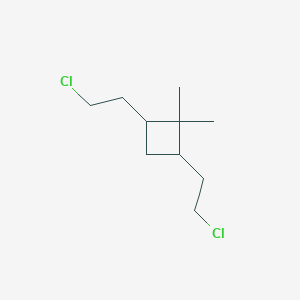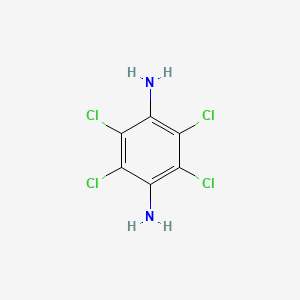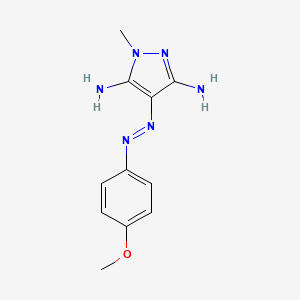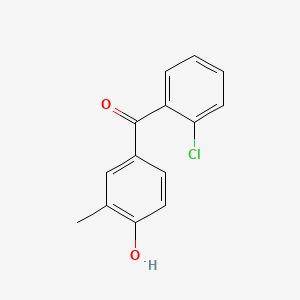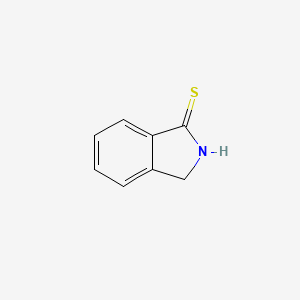
2,3-Dihydro-1H-isoindole-1-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydro-1H-isoindole-1-thione is a heterocyclic compound characterized by a sulfur atom in its structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1H-isoindole-1-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-phenylenediamine with carbon disulfide in the presence of a base, followed by cyclization to form the desired thione compound. The reaction conditions often involve heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions: 2,3-Dihydro-1H-isoindole-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione to the corresponding thiol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoindole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted isoindole derivatives.
科学研究应用
2,3-Dihydro-1H-isoindole-1-thione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of 2,3-Dihydro-1H-isoindole-1-thione involves its interaction with various molecular targets. The sulfur atom in the thione group can form strong interactions with metal ions and other electrophilic species, making it a versatile ligand in coordination chemistry. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical pathways.
相似化合物的比较
2,3-Dihydro-1H-isoindole-1-one: Similar structure but with an oxygen atom instead of sulfur.
1H-Isoindole-1-thione: Lacks the dihydro component, leading to different reactivity.
2,3-Dihydro-1H-isoindole-1,3-dione: Contains an additional carbonyl group, altering its chemical properties.
Uniqueness: 2,3-Dihydro-1H-isoindole-1-thione is unique due to the presence of the sulfur atom, which imparts distinct chemical reactivity and potential biological activities compared to its oxygen-containing analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
4733-48-6 |
|---|---|
分子式 |
C8H7NS |
分子量 |
149.21 g/mol |
IUPAC 名称 |
2,3-dihydroisoindole-1-thione |
InChI |
InChI=1S/C8H7NS/c10-8-7-4-2-1-3-6(7)5-9-8/h1-4H,5H2,(H,9,10) |
InChI 键 |
SXRCQHFRJVTJCP-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC=CC=C2C(=S)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


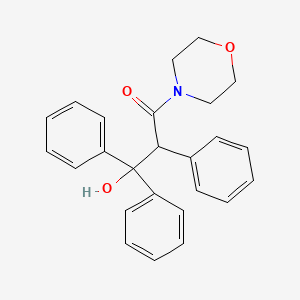
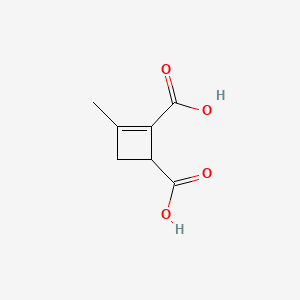
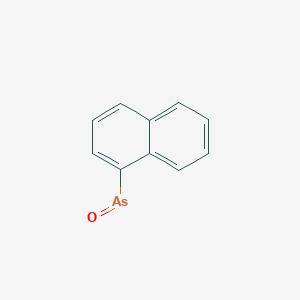
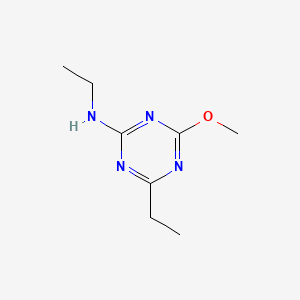
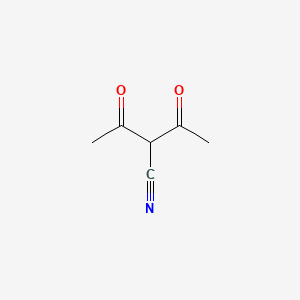
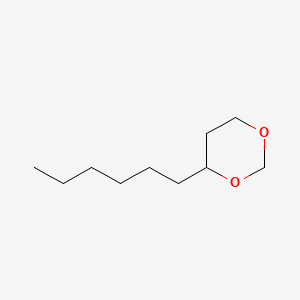
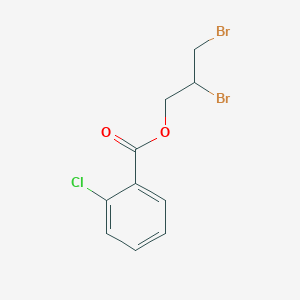
![4-[(e)-Phenyldiazenyl]morpholine](/img/structure/B14739662.png)
